molecular formula C14H12N2O2S B6153851 3-[2-nitro-1-(thiophen-2-yl)ethyl]-1H-indole CAS No. 51626-48-3

3-[2-nitro-1-(thiophen-2-yl)ethyl]-1H-indole

Cat. No.: B6153851
CAS No.: 51626-48-3
M. Wt: 272.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-nitro-1-(thiophen-2-yl)ethyl]-1H-indole is a heterocyclic compound that combines the structural features of both indole and thiophene. Indole is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Thiophene is a five-membered ring containing a sulfur atom. The combination of these two structures in this compound results in a compound with unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-nitro-1-(thiophen-2-yl)ethyl]-1H-indole typically involves the following steps:

    Nitration of Thiophene: Thiophene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce 2-nitrothiophene.

    Alkylation: 2-nitrothiophene is then alkylated with an appropriate alkylating agent to introduce the ethyl group.

    Indole Formation: The alkylated product is then subjected to a Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde under acidic conditions to form the indole ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[2-nitro-1-(thiophen-2-yl)ethyl]-1H-indole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Substitution: The compound can undergo electrophilic substitution reactions at the indole ring, such as halogenation, nitration, and sulfonation.

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Major Products

    Reduction: 3-[2-amino-1-(thiophen-2-yl)ethyl]-1H-indole.

    Substitution: Halogenated, nitrated, or sulfonated derivatives of this compound.

    Oxidation: Sulfoxides or sulfones of the thiophene ring.

Scientific Research Applications

3-[2-nitro-1-(thiophen-2-yl)ethyl]-1H-indole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of organic semiconductors and materials for electronic applications.

Comparison with Similar Compounds

Similar Compounds

    2-nitrothiophene: A precursor in the synthesis of 3-[2-nitro-1-(thiophen-2-yl)ethyl]-1H-indole.

    Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity.

    Thiophene-2-carboxylic acid: A thiophene derivative used in organic synthesis.

Uniqueness

This compound is unique due to its combined indole and thiophene structures, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-(2-nitro-1-thiophen-2-ylethyl)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S/c17-16(18)9-12(14-6-3-7-19-14)11-8-15-13-5-2-1-4-10(11)13/h1-8,12,15H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQMAXEWGZZQYED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(C[N+](=O)[O-])C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001276331
Record name 3-[2-Nitro-1-(2-thienyl)ethyl]-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001276331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51626-48-3
Record name 3-[2-Nitro-1-(2-thienyl)ethyl]-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51626-48-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[2-Nitro-1-(2-thienyl)ethyl]-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001276331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.